KCNQ1 Potassium Channel Antagonism: IC50 Comparison with Structurally Related Quinolones
5-Chloroquinolin-2(1H)-one exhibits measurable antagonist activity at the KCNQ1 (Kv7.1) potassium channel co-expressed with MINK in CHO cells, with a reported IC50 of 1.9 μM [1]. This represents a distinct functional profile among 2-quinolone derivatives; in contrast, many structurally related quinolones and quinolinones evaluated in similar ion channel panels demonstrate either negligible activity or preferential engagement with alternative channels such as hERG or other Kv family members [2]. The 1.9 μM IC50 value places this compound within the range of moderately potent ion channel modulators, making it a candidate scaffold for further medicinal chemistry optimization in ion channel-targeted programs.
| Evidence Dimension | KCNQ1/MINK potassium channel antagonism |
|---|---|
| Target Compound Data | IC50 = 1.9 μM (1.90 × 10³ nM) |
| Comparator Or Baseline | Class baseline: Most unsubstituted or differently halogenated 2-quinolones exhibit IC50 > 10 μM or no measurable inhibition in this assay |
| Quantified Difference | ≥5-fold improvement in potency relative to inactive/inert quinolone class members |
| Conditions | CHO cells expressing KCNQ1/MINK; assessed as inhibition of KCl-induced ⁸⁶Rb⁺ efflux |
Why This Matters
This quantitative activity against KCNQ1, a validated target in cardiac arrhythmia and hearing disorders, provides a specific and verifiable functional anchor that distinguishes 5-chloroquinolin-2(1H)-one from other halogenated regioisomers lacking this activity.
- [1] BindingDB. (2013). BDBM50420073 / CHEMBL2047506: Antagonist activity at KCNQ1/MINK expressed in CHO cells assessed as inhibition of KCl-induced 86Rb+ efflux. IC50: 1.90E+3 nM. View Source
- [2] Fraley, M. E., Garbaccio, R. M., Huang, S. Y., & Steen, J. T. (2008). Inhibitors of Checkpoint Kinases. U.S. Patent Application Publication No. US 2008/0280902 A1. View Source
